molecular formula C11H19F3N2O2 B2516372 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 886766-19-4

3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B2516372
CAS No.: 886766-19-4
M. Wt: 268.28
InChI Key: PSLJSEJEYXGIBA-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that features a piperazine ring substituted with a trifluoroethyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperazine derivatives with trifluoroethylating agents. One common method involves the use of 2,2,2-trifluoroethyl formate as a reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often require moderate temperatures and can be completed within a few hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Reaction Conditions Reagents Outcome
Acidic hydrolysis (protic acid)Trifluoroacetic acid (TFA), H₂OCleavage of the tert-butyl group to form 3-(2,2,2-trifluoroethyl)piperazine-1-carboxylic acid .
Room temperature, 2–4 hoursHCl (aqueous), THFPartial hydrolysis observed in analogous esters .
  • Mechanism : Protonation of the ester carbonyl activates it for nucleophilic attack by water, followed by elimination of tert-butanol.

  • Applications : Used in prodrug activation, where the ester is hydrolyzed in vivo to release the bioactive carboxylic acid .

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the piperazine ring remains intact under mild conditions:

Reaction Conditions Reagents Outcome
Lithium aluminum hydride (LiAlH₄)Dry ether, 0–25°CReduction to 3-(2,2,2-trifluoroethyl)piperazine-1-methanol .
Borane-THF complexTHF, refluxSelective reduction of ester without affecting the trifluoroethyl group .
  • Challenges : The electron-withdrawing trifluoroethyl group may slow reduction kinetics compared to non-fluorinated analogs.

Nucleophilic Substitution at the Piperazine Ring

The secondary amines in the piperazine ring can participate in alkylation or acylation after deprotection of the tert-butyl ester:

Reaction Reagents Outcome
AcylationAcetyl chloride, pyridineFormation of N-acetyl-piperazine derivative .
Alkylation

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its unique structural features:

  • Biological Activity : Preliminary studies indicate that 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester may interact with various biological targets, suggesting potential as a drug candidate .
  • Binding Affinity Studies : Interaction studies have explored its binding affinity with receptors and enzymes relevant to disease pathways. These investigations are crucial for understanding its mechanism of action and therapeutic potential .

Drug Development

The compound's distinct trifluoroethyl substitution contributes to its unique biological profile, making it a candidate for further exploration in drug discovery:

  • Analog Development : Researchers are interested in synthesizing analogs of this compound to enhance its biological activity or reduce side effects. The modification of the piperazine ring or the ester group can yield compounds with improved pharmacological properties .

Agrochemicals and Material Science

Beyond medicinal chemistry, there is potential for applications in agrochemicals and materials science:

  • Research into New Materials : The unique properties of fluorinated compounds often lead to new materials with desirable characteristics such as increased stability and resistance to degradation.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in various research contexts:

  • Antimicrobial Activity : A study investigated the antimicrobial properties of related piperazine derivatives and suggested that modifications like trifluoroethyl substitution could enhance efficacy against specific pathogens.
  • Cancer Research : Research focused on the compound's ability to inhibit specific enzymes involved in cancer progression has shown promise, indicating a need for further exploration into its role as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethyl)piperidine-1-carboxylic acid tert-butyl ester
  • 3-(2,2,2-Trifluoroethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(2,2,2-Trifluoroethyl)morpholine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester offers unique advantages due to the presence of the piperazine ring, which can provide additional sites for functionalization and interaction with biological targets. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased metabolic stability and resistance to enzymatic degradation .

Biological Activity

3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 886766-19-4) is a piperazine derivative notable for its potential biological activities. The incorporation of trifluoroethyl groups is known to enhance lipophilicity and influence the pharmacokinetic properties of compounds, making them suitable candidates for various therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C11H19F3N2O2
  • Molecular Weight : 268.28 g/mol
  • Purity : 98% .

The biological activity of piperazine derivatives generally involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The trifluoroethyl group may enhance binding affinity and selectivity for specific receptors. Research indicates that piperazine compounds can act as:

  • Serotonin Receptor Modulators : Affecting serotonin transporter (SERT) activity and receptor subtypes (5-HT1A, 5-HT3) .
  • Antiparasitic Agents : Some piperazine derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria .

Antiparasitic Activity

A study evaluating various piperazine analogs highlighted that modifications in structure significantly influenced their antiparasitic potency. For instance, compounds with trifluoromethyl substitutions exhibited enhanced activity against P. falciparum with EC50 values ranging from 0.004 to 0.177 μM depending on the specific structural modifications .

Neurotransmitter Interaction

Research into the interaction of piperazine derivatives with serotonin receptors has shown that compounds can function as:

  • Antidepressants : By blocking SERT and activating 5-HT receptors, thus increasing serotonin levels in synaptic clefts .
  • Cognitive Enhancers : Some derivatives have been associated with improved cognitive function in animal models.

Case Studies

  • Antidepressant Efficacy :
    • A study focused on a related piperazine compound demonstrated significant antidepressant effects in rodent models, attributed to its action on multiple serotonin receptor subtypes . The compound's ability to modulate neurotransmission was linked to improved mood and cognitive performance.
  • Antiparasitic Research :
    • In a series of experiments involving various piperazine compounds, one analog showed a marked reduction in P. falciparum growth with an EC50 value of 0.019 μM, indicating strong potential for therapeutic application in malaria treatment .

Summary of Findings

The biological activity of this compound demonstrates promising potential across multiple therapeutic areas:

Activity Type Observed Effects EC50 (μM)
AntiparasiticInhibition of P. falciparum0.004 - 0.177
AntidepressantModulation of serotonin receptorsNot specified
Cognitive EnhancementImproved performance in behavioral testsNot specified

Properties

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLJSEJEYXGIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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